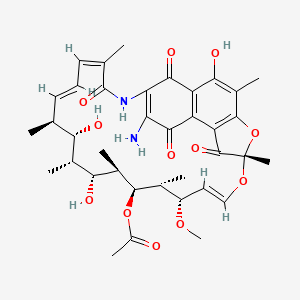![molecular formula C12H12N2 B1281727 1H,3h-benzo[de]isoquinolin-2-ylamine CAS No. 42773-02-4](/img/structure/B1281727.png)
1H,3h-benzo[de]isoquinolin-2-ylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1H,3h-benzo[de]isoquinolin-2-ylamine is a useful research compound. Its molecular formula is C12H12N2 and its molecular weight is 184.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biochemische Analyse
Biochemical Properties
1H-Benzo[DE]isoquinolin-2(3H)-amine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to interact with enzymes such as PI3KCG, delta, and AKT kinases, exhibiting significant affinity and inhibition properties . These interactions are essential for regulating cellular processes, including cell proliferation and survival. The compound’s ability to bind to these enzymes and inhibit their activity highlights its potential as a therapeutic agent in treating diseases like acute myeloid leukemia .
Cellular Effects
1H-Benzo[DE]isoquinolin-2(3H)-amine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been demonstrated to affect the PI3K/AKT signaling pathway, leading to the inhibition of cell proliferation in acute myeloid leukemia cells . This compound also impacts gene expression by modulating the activity of transcription factors and other regulatory proteins. Additionally, 1H-Benzo[DE]isoquinolin-2(3H)-amine affects cellular metabolism by altering the levels of key metabolites and influencing metabolic flux .
Molecular Mechanism
The molecular mechanism of 1H-Benzo[DE]isoquinolin-2(3H)-amine involves its binding interactions with specific biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the non-nucleoside binding site Thumb Site II of the NS5B enzyme, inhibiting its activity during the pre-elongation phase . This inhibition disrupts the replication of viral RNA, making 1H-Benzo[DE]isoquinolin-2(3H)-amine a potential antiviral agent. Additionally, the compound’s interaction with PI3KCG, delta, and AKT kinases leads to the suppression of cell proliferation and survival pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Benzo[DE]isoquinolin-2(3H)-amine change over time due to its stability and degradation properties. Studies have shown that the compound remains stable under specific conditions, maintaining its inhibitory effects on enzymes and cellular processes . Prolonged exposure to certain environmental factors may lead to its degradation, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that 1H-Benzo[DE]isoquinolin-2(3H)-amine can have sustained effects on cellular function, although its stability and activity may decrease over time .
Dosage Effects in Animal Models
The effects of 1H-Benzo[DE]isoquinolin-2(3H)-amine vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects by inhibiting specific enzymes and pathways without causing significant toxicity . At higher doses, 1H-Benzo[DE]isoquinolin-2(3H)-amine may induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.
Metabolic Pathways
1H-Benzo[DE]isoquinolin-2(3H)-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. The compound has been shown to affect the PI3K/AKT signaling pathway, influencing metabolic flux and the levels of key metabolites . Additionally, 1H-Benzo[DE]isoquinolin-2(3H)-amine interacts with enzymes involved in the synthesis and degradation of nucleotides, amino acids, and other essential biomolecules . These interactions play a crucial role in maintaining cellular homeostasis and regulating metabolic activities.
Transport and Distribution
The transport and distribution of 1H-Benzo[DE]isoquinolin-2(3H)-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound is transported across cellular membranes through active and passive transport mechanisms, allowing it to reach its target sites within the cell . Once inside the cell, 1H-Benzo[DE]isoquinolin-2(3H)-amine interacts with binding proteins that facilitate its distribution to various cellular compartments . These interactions ensure the compound’s localization and accumulation at sites where it can exert its biochemical effects.
Subcellular Localization
1H-Benzo[DE]isoquinolin-2(3H)-amine exhibits specific subcellular localization, which influences its activity and function. The compound is directed to particular cellular compartments or organelles through targeting signals and post-translational modifications . For example, 1H-Benzo[DE]isoquinolin-2(3H)-amine may be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . Additionally, its presence in the cytoplasm allows it to interact with enzymes and signaling molecules involved in various cellular processes .
Eigenschaften
IUPAC Name |
1,3-dihydrobenzo[de]isoquinolin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c13-14-7-10-5-1-3-9-4-2-6-11(8-14)12(9)10/h1-6H,7-8,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKSZCLHCISZEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC3=C2C(=CC=C3)CN1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30513274 |
Source


|
| Record name | 1H-Benzo[de]isoquinolin-2(3H)-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30513274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42773-02-4 |
Source


|
| Record name | 1H-Benzo[de]isoquinolin-2(3H)-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30513274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














